Zirconium (Zr)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Zirconium is a chemical element with the symbol Zr and atomic number 40. It is a lustrous, greyish-white, strong transition metal that closely resembles hafnium and, to a lesser extent, titanium. Zirconium is primarily obtained from the mineral zircon, which is found in alluvial deposits, stream beds, ocean beaches, and old lake beds. It is widely used in various industrial applications due to its excellent corrosion resistance and high melting point .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Zirconium can be prepared through several synthetic routes. One common method is the reduction of zirconium tetrachloride (ZrCl₄) with magnesium (Mg) in the Kroll process. This process involves heating ZrCl₄ and Mg in a sealed reactor at high temperatures to produce zirconium metal and magnesium chloride (MgCl₂). Another method is the thermal decomposition of zirconium tetraiodide (ZrI₄) in the van Arkel-de Boer process, which yields high-purity zirconium metal .

Industrial Production Methods

Industrial production of zirconium typically involves the extraction of zirconium from zircon (ZrSiO₄) through a series of steps, including crushing, grinding, and chemical processing. The zircon is first converted to zirconium dioxide (ZrO₂) through a high-temperature reaction with chlorine gas (Cl₂) and carbon ©. The ZrO₂ is then reduced to zirconium metal using the Kroll process .

Análisis De Reacciones Químicas

Types of Reactions

Zirconium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It readily forms oxides and halides, and its compounds exhibit Lewis acidic behavior, making them useful catalysts in organic synthesis .

Common Reagents and Conditions

Oxidation: Zirconium reacts with oxygen (O₂) to form zirconium dioxide (ZrO₂) at high temperatures.

Reduction: Zirconium tetrachloride (ZrCl₄) can be reduced with magnesium (Mg) to produce zirconium metal.

Substitution: Zirconium compounds can undergo substitution reactions with various organic and inorganic reagents.

Major Products Formed

Oxidation: Zirconium dioxide (ZrO₂)

Reduction: Zirconium metal (Zr)

Substitution: Various zirconium-based organic and inorganic compounds

Aplicaciones Científicas De Investigación

Zirconium and its compounds have numerous scientific research applications across various fields:

Biology: Zirconium-based metal-organic frameworks (MOFs) are used in drug delivery, bio-sensing, and imaging due to their stability and low cytotoxicity

Industry: Zirconium is used in nuclear reactors for cladding fuel rods, alloying with uranium, and reactor-core structures due to its low neutron absorption cross-section

Mecanismo De Acción

The mechanism of action of zirconium compounds varies depending on their application. For example, in drug delivery, zirconium-based MOFs release therapeutic agents in a controlled manner through interactions with biological molecules. In PET imaging, zirconium-89-labeled antibodies target specific cancer cells, allowing for precise imaging and diagnosis .

Comparación Con Compuestos Similares

Zirconium shares similarities with other transition metals such as hafnium and titanium. it has unique properties that make it distinct:

Hafnium: Zirconium and hafnium are chemically similar, but zirconium has a lower neutron absorption cross-section, making it more suitable for nuclear applications

Titanium: Both zirconium and titanium exhibit excellent corrosion resistance and high melting points, but zirconium is more resistant to heat and has better neutron transparency

Similar Compounds

- Hafnium (Hf)

- Titanium (Ti)

- Niobium (Nb)

- Tantalum (Ta)

Zirconium’s unique combination of properties, such as its low neutron absorption cross-section and high corrosion resistance, makes it an invaluable material in various scientific and industrial applications .

Propiedades

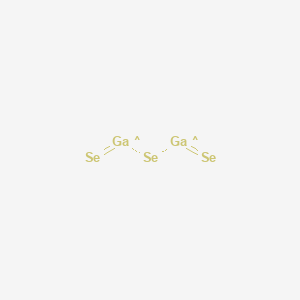

Fórmula molecular |

Ga2Se3 |

|---|---|

Peso molecular |

376.4 g/mol |

InChI |

InChI=1S/2Ga.3Se |

Clave InChI |

VSZWPYCFIRKVQL-UHFFFAOYSA-N |

SMILES canónico |

[Ga]=[Se].[Ga]=[Se].[Se] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,4R)-2-prop-2-enyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B13833826.png)

![N-[(3E)-2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]tetracosanamide](/img/structure/B13833872.png)

![1-(4-methylphenyl)-2-[2-(thiophen-2-yl)-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl]ethanone](/img/structure/B13833881.png)